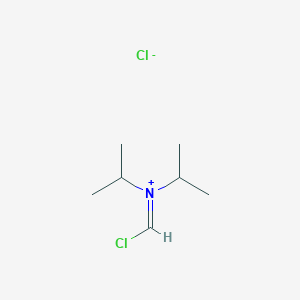
2-Propanaminium, N-(chloromethylene)-N-(1-methylethyl)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanaminium, N-(chloromethylene)-N-(1-methylethyl)-, chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in disinfectants, antiseptics, and surfactants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quaternary ammonium compounds typically involves the alkylation of tertiary amines with alkyl halides. For 2-Propanaminium, N-(chloromethylene)-N-(1-methylethyl)-, chloride, the reaction might involve the following steps:
Starting Materials: Tertiary amine (e.g., N-(1-methylethyl)-2-propanamine) and an alkyl halide (e.g., chloromethylene chloride).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions.
Product Isolation: The product is typically isolated by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of quaternary ammonium compounds is often carried out in large reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
Quaternary ammonium compounds can undergo various chemical reactions, including:
Substitution Reactions: These compounds can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Oxidation and Reduction: While quaternary ammonium compounds are generally stable, they can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while oxidation reactions can produce aldehydes or ketones.
Scientific Research Applications
Quaternary ammonium compounds, including 2-Propanaminium, N-(chloromethylene)-N-(1-methylethyl)-, chloride, have a wide range of applications in scientific research:
Chemistry: Used as phase transfer catalysts in organic synthesis.
Biology: Employed as antimicrobial agents in cell culture and microbiology.
Medicine: Utilized in disinfectants and antiseptics for their antimicrobial properties.
Industry: Applied in the formulation of surfactants, detergents, and fabric softeners.
Mechanism of Action
The antimicrobial action of quaternary ammonium compounds is primarily due to their ability to disrupt microbial cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound widely used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antimicrobial properties.
Didecyldimethylammonium Chloride: Commonly used in disinfectants and sanitizers.
Uniqueness
2-Propanaminium, N-(chloromethylene)-N-(1-methylethyl)-, chloride may have unique properties or applications based on its specific structure and functional groups. For example, its antimicrobial efficacy, solubility, and stability could differ from other quaternary ammonium compounds, making it suitable for specialized applications.
Properties
CAS No. |
54485-04-0 |
|---|---|
Molecular Formula |
C7H15Cl2N |
Molecular Weight |
184.10 g/mol |
IUPAC Name |
chloromethylidene-di(propan-2-yl)azanium;chloride |
InChI |
InChI=1S/C7H15ClN.ClH/c1-6(2)9(5-8)7(3)4;/h5-7H,1-4H3;1H/q+1;/p-1 |
InChI Key |
GYFYXTBCJNXNGK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[N+](=CCl)C(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


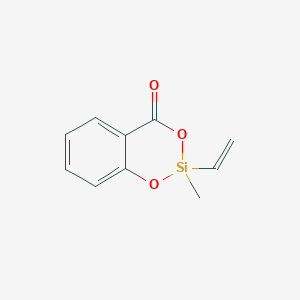
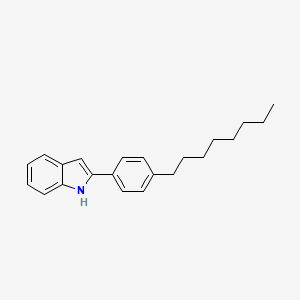
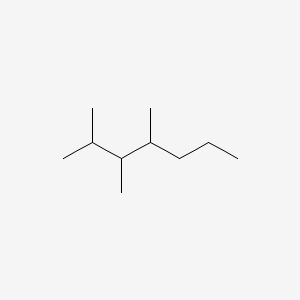
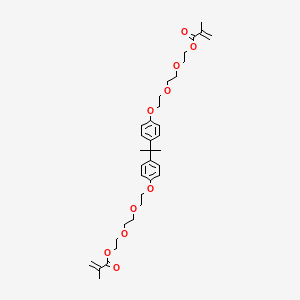
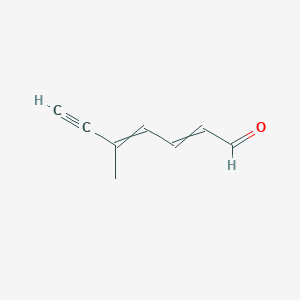

![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)
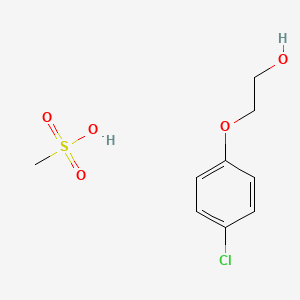
![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)


![Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate](/img/structure/B14641696.png)


